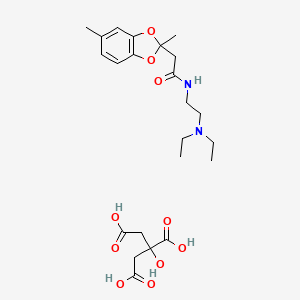
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate is a complex organic compound with a unique structure that includes a benzodioxole ring, an acetamide group, and a diethylaminoethyl side chain
Preparation Methods
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate typically involves multiple steps, starting with the formation of the benzodioxole ring. This is followed by the introduction of the acetamide group and the diethylaminoethyl side chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to control the reaction rate and yield
Scientific Research Applications
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in changes in cellular function, which may be harnessed for therapeutic or industrial purposes .
Comparison with Similar Compounds
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2,5-dimethyl-, citrate can be compared to other similar compounds, such as:
- N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-α,2-dimethyl-1,3-benzodioxole-2-acetamide These compounds share structural similarities but differ in their specific functional groups and side chains, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound makes it particularly valuable for certain applications .
Properties
CAS No. |
50836-29-8 |
|---|---|
Molecular Formula |
C23H34N2O10 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(2,5-dimethyl-1,3-benzodioxol-2-yl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H26N2O3.C6H8O7/c1-5-19(6-2)10-9-18-16(20)12-17(4)21-14-8-7-13(3)11-15(14)22-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
UWLQIDKGVUKVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















